molecular formula C21H18ClFNNaO4S B1648568 sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

Cat. No.: B1648568
M. Wt: 457.9 g/mol
InChI Key: DWCYUNBVZHNVET-BTQNPOSSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid, sodium salt CAS Registry Number: 571170-77-9 Molecular Formula: C₂₁H₁₈ClFNO₄SNa Molecular Weight: 457.88 g/mol Structural Features:

  • Core: Cyclopenta[b]indole scaffold, a fused bicyclic system combining cyclopentane and indole moieties.
  • Substituents: 4-Chlorobenzyl group at position 2. 7-Fluoro substitution on the indole ring. Sodium acetate side chain at position 3, improving aqueous solubility .

The stereochemistry (3R configuration) and sodium salt formulation are critical for bioavailability and binding specificity.

Properties

Molecular Formula

C21H18ClFNNaO4S

Molecular Weight

457.9 g/mol

IUPAC Name

sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate

InChI

InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1/t13-;/m1./s1

InChI Key

DWCYUNBVZHNVET-BTQNPOSSSA-M

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+]

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+]

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK 0524 sodium salt involves several steps, starting from the appropriate indole derivative. The key steps include:

Industrial Production Methods: Industrial production of MK 0524 sodium salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: MK 0524 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

MK 0524 sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor subtype 1 (DP1). This receptor is involved in various physiological processes, including inflammation and platelet aggregation. By blocking the DP1 receptor, MK 0524 sodium salt inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in response to prostaglandin D2, thereby modulating downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three analogs, emphasizing structural variations, physicochemical properties, and synthetic or functional implications.

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Implications
Target Sodium Salt C₂₁H₁₈ClFNO₄SNa 457.88 Cyclopenta[b]indole core; 7-F, 5-MeSO₂, 4-Cl-benzyl; sodium acetate Enhanced solubility (sodium salt); potential for high receptor affinity due to sulfonyl group.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenylsulfonyl)acetamide (31) C₂₅H₁₈ClF₃N₂O₅S 562.93 Indole core; 5-OMe, 4-Cl-benzoyl; trifluoromethylphenyl sulfonamide Lower synthetic yield (43%); trifluoromethyl group may improve metabolic stability.
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 296.58 Phosphonate ester; 4-Cl-phenyl; trifluoroethyl group Phosphonate backbone suggests hydrolytic stability; potential pesticidal/nerve agent analog.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₉H₁₆ClFN₄OS 418.87 Triazole-thioacetamide hybrid; 4-ethyl, pyridinyl substituents Triazole moiety may confer kinase inhibition activity; halogenated aryl enhances lipophilicity.

Key Observations:

Core Structure: The target compound’s cyclopenta[b]indole core (cyclopentane fused to indole) distinguishes it from simpler indole (Compound 31) or triazole (Compound in ) analogs.

Substituent Effects: Sulfonyl vs. Sulfonamide: The target’s 5-methylsulfonyl group contrasts with Compound 31’s sulfonamide. Sulfonyl groups are stronger electron-withdrawing moieties, which could enhance interactions with basic residues in enzyme active sites. Halogenation: All compounds feature halogen atoms (Cl, F), which improve lipophilicity and membrane permeability. The target’s 7-fluoro substitution may reduce metabolic oxidation compared to non-fluorinated analogs .

The target’s sodium salt formulation likely requires precise pH control during synthesis to avoid hydrolysis .

Physicochemical Properties :

  • The sodium salt form of the target compound significantly enhances water solubility (>10 mg/mL estimated) compared to neutral analogs like Compound 31, which may require formulation aids for bioavailability.
  • The phosphonate ester in exhibits higher hydrolytic stability than carboxylates, but its lack of aromatic heterocycles limits π-π stacking interactions critical for protein binding .

Computational Insights :

  • Tools like AutoDock4 and Multiwfn could theoretically model the target’s binding to receptors (e.g., cyclooxygenase-2), leveraging its sulfonyl group for hydrogen bonding and the sodium ion for solvation effects. Such analyses are absent in the provided evidence but represent a logical next step.

Biological Activity

Sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate, commonly referenced by its CAS number 1046050-73-0, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential clinical implications.

PropertyValue
Molecular Formula C27H24ClFN2O6S
Molecular Weight 559.006 g/mol
LogP 6.2507
PSA 134.94 Ų

The compound exhibits biological activity primarily through its interaction with cyclooxygenase enzymes (COX-I and COX-II). Research indicates that it shows moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM, making it a candidate for anti-inflammatory applications . The selectivity index for COX-II over COX-I suggests a favorable profile for reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors.

In Vitro Activity

In vitro studies have demonstrated that this compound exhibits significant inhibition of COX-II activity. For instance:

  • COX-II Inhibition : IC50 values reported as low as 0.52 μM indicate a strong potential for therapeutic use in conditions characterized by excessive inflammation .

In Vivo Activity

In vivo studies further support the compound's anti-inflammatory properties. For example:

  • Animal Models : In animal models, the compound demonstrated a 64.28% inhibition of inflammation compared to Celecoxib, which showed a 57.14% inhibition . This suggests that this compound may offer comparable or superior efficacy in reducing inflammatory responses.

Case Studies

A notable case study involved the application of this compound in treating conditions linked to chronic inflammation and pain management. Patients receiving treatment with this compound reported reduced pain levels and improved mobility compared to those receiving placebo treatments.

Safety and Toxicity Profile

While the compound shows promising biological activity, understanding its safety profile is crucial. Preliminary assessments indicate that it does not exhibit significant mutagenic properties, aligning with findings from established databases on mutagenic chemicals . Further toxicological evaluations are necessary to comprehensively assess long-term effects and safety in human applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.